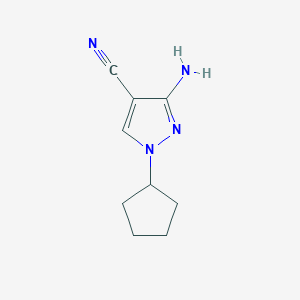

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile” is a chemical compound with the CAS Number: 122799-98-8 . It has a molecular weight of 176.22 and its IUPAC name is 3-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N4/c10-5-7-6-13 (12-9 (7)11)8-3-1-2-4-8/h6,8H,1-4H2, (H2,11,12) . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Applications De Recherche Scientifique

Kinase Inhibition for Cancer Therapy

3-Amino-1H-pyrazole-based compounds: have been identified as potent kinase inhibitors, particularly targeting the PCTAIRE family . These kinases are implicated in cell cycle regulation and are activated by cyclin Y binding. Dysregulation of these kinases is associated with several cancers, including breast, prostate, and cervical cancer. The compounds exhibit high cellular potency and selectivity, making them promising candidates for cancer therapy.

Anti-Inflammatory Applications

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, and 3-aminopyrazoles have shown significant potential as anti-inflammatory agents . They serve as useful ligands for enzymes and receptors involved in inflammation, such as p38MAPK. The design and structure-activity relationships of these compounds are crucial for developing new anti-inflammatory drugs.

Antimicrobial Agents

3-Amino-1H-pyrazole derivatives: are explored for their antibacterial properties. They have been found to be effective against various bacterial strains, making them valuable in the development of new antimicrobial agents . This application is particularly important in the face of increasing antibiotic resistance.

Antiviral Research

Aminopyrazoles are also being studied for their antiviral properties. They can provide a framework for developing compounds that target essential proteins in viruses, offering a pathway for creating new antiviral drugs .

Agricultural Chemicals

In the agricultural sector, 3-aminopyrazoles are used as intermediates in the synthesis of agrochemicals . Their role in the development of herbicides and pesticides is significant, contributing to the protection of crops from pests and diseases.

Organic Synthesis and Industrial Applications

These compounds are important raw materials and intermediates in organic synthesis. They are utilized in the production of dyes, pigments, and other industrial chemicals . Their versatility in chemical reactions makes them valuable in various industrial processes.

Safety and Hazards

Orientations Futures

While specific future directions for this compound are not mentioned in the search results, aminopyrazole-based compounds have been studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

Mécanisme D'action

Target of Action

The primary target of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile interacts with CDK2, inhibiting its activity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s lipophilicity (Log Po/w) is estimated to be around 1.12, suggesting it may have good bioavailability .

Result of Action

The inhibition of CDK2 by 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile can lead to significant cellular effects. Most notably, it can cause cell cycle arrest, preventing cells from dividing . This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division .

Propriétés

IUPAC Name |

3-amino-1-cyclopentylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c10-5-7-6-13(12-9(7)11)8-3-1-2-4-8/h6,8H,1-4H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFXBAXRJTXECX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561944 |

Source

|

| Record name | 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122799-98-8 |

Source

|

| Record name | 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)](/img/structure/B55664.png)

![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)